2-(4-chloro-3-methylphenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide
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Overview
Description
2-(4-chloro-3-methylphenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorinated phenoxy group, a methylphenyl group, and a thiadiazole ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chloro-3-methylphenol with chloroacetic acid to form 2-(4-chloro-3-methylphenoxy)acetic acid. This intermediate is then reacted with thionyl chloride to produce the corresponding acyl chloride, which is subsequently reacted with 3-(4-methylphenyl)-1,2,4-thiadiazol-5-amine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3-methylphenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenoxy ring.
Scientific Research Applications
2-(4-chloro-3-methylphenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-2-methylphenoxy)-3’-(trifluoromethyl)acetanilide
- (4-chloro-2-methylphenoxy)acetic acid sodium salt
Uniqueness
Compared to similar compounds, 2-(4-chloro-3-methylphenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, reactivity, and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H16ClN3O2S |
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Molecular Weight |
373.9 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide |
InChI |
InChI=1S/C18H16ClN3O2S/c1-11-3-5-13(6-4-11)17-21-18(25-22-17)20-16(23)10-24-14-7-8-15(19)12(2)9-14/h3-9H,10H2,1-2H3,(H,20,21,22,23) |
InChI Key |
DSIREZBYEJGJBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)COC3=CC(=C(C=C3)Cl)C |
Origin of Product |
United States |
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